molecular formula C19H22N6O6 B11995246 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11995246
M. Wt: 430.4 g/mol
InChI Key: LYVKYSUJTAKKAL-ODCIPOBUSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which combines a purine base with a hydrazide moiety linked to a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the reaction of 1,3-dimethyluric acid with appropriate reagents under controlled conditions.

    Hydrazide Formation: The next step involves the conversion of the purine derivative to its hydrazide form. This is typically done by reacting the purine derivative with hydrazine hydrate.

    Condensation Reaction: The final step is the condensation of the hydrazide with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring or the hydrazide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced purine derivatives.

    Substitution: Formation of substituted purine or hydrazide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its purine base structure is similar to that of nucleotides, allowing it to interact with enzymes involved in nucleotide metabolism.

Medicine

The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to inhibit specific enzymes makes it a candidate for the treatment of diseases such as cancer and viral infections.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the production of high-value products.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes involved in nucleotide metabolism, inhibiting their activity. This inhibition can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.

    Acyclovir: An antiviral drug that targets viral DNA polymerase.

    Caffeine: A stimulant that acts on the central nervous system.

Uniqueness

What sets 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide apart is its combination of a purine base with a hydrazide moiety and a trimethoxyphenyl group. This unique structure allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N6O6

Molecular Weight

430.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N6O6/c1-23-17-15(18(27)24(2)19(23)28)25(10-20-17)9-14(26)22-21-8-11-6-12(29-3)16(31-5)13(7-11)30-4/h6-8,10H,9H2,1-5H3,(H,22,26)/b21-8+

InChI Key

LYVKYSUJTAKKAL-ODCIPOBUSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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